
Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a pyridine ring substituted with a methoxycarbonyl group at the 6-position and a sulfinate group at the 3-position. It is a versatile reagent used in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-(methoxycarbonyl)pyridine-3-sulfinate typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of 6-(methoxycarbonyl)pyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinate salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and reduce the production costs.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The sulfinate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sodium 6-(methoxycarbonyl)pyridine-3-sulfonate.
Reduction: 6-(Methoxycarbonyl)pyridine-3-sulfide.
Substitution: Various alkylated or arylated derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium 6-(methoxycarbonyl)pyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can donate or accept electrons, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the substituents attached to it.
Comparación Con Compuestos Similares
- Sodium pyridine-3-sulfinate
- Sodium 6-(methoxycarbonyl)pyridine-2-sulfinate
- Sodium 6-(methoxycarbonyl)pyridine-4-sulfinate
Comparison: Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate is unique due to the specific positioning of the methoxycarbonyl and sulfinate groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it a valuable reagent in selective chemical transformations. Compared to its analogs, it offers enhanced reactivity and selectivity in certain reactions, making it a preferred choice in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H6NNaO4S |
|---|---|
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
sodium;6-methoxycarbonylpyridine-3-sulfinate |
InChI |
InChI=1S/C7H7NO4S.Na/c1-12-7(9)6-3-2-5(4-8-6)13(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
HMDOMERMNUBZIL-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1=NC=C(C=C1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


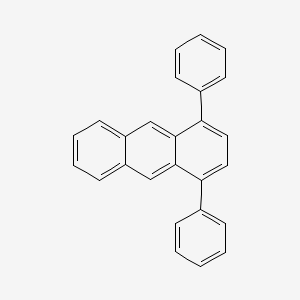
![4,7-Dichloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13124792.png)
![1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B13124796.png)
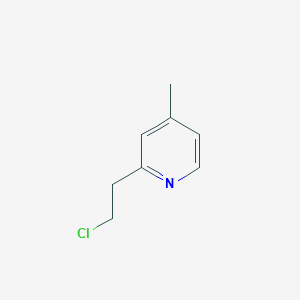
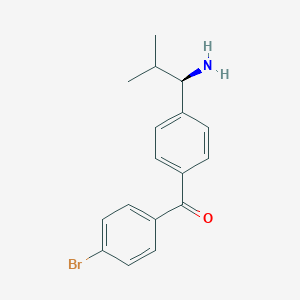
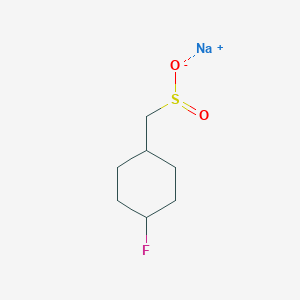
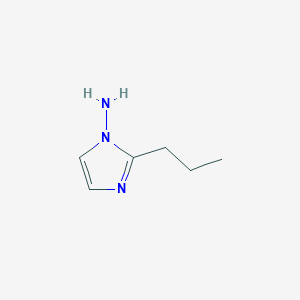
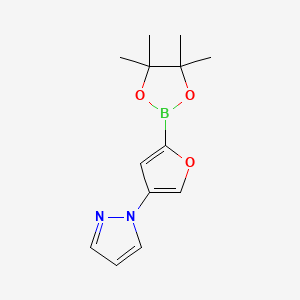
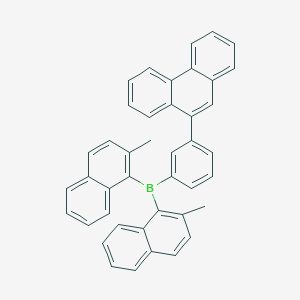
![2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)
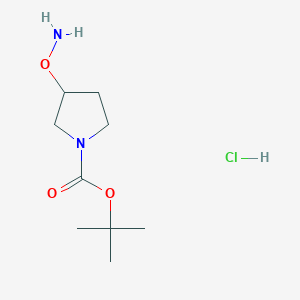
![1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)

![2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole](/img/structure/B13124842.png)
